molecular formula C11H14N4O4 B588122 1-(3-Carboxypropyl)-3,7-dimethyl Xanthine-d6 CAS No. 1246816-64-7

1-(3-Carboxypropyl)-3,7-dimethyl Xanthine-d6

Cat. No.: B588122
CAS No.: 1246816-64-7
M. Wt: 272.294
InChI Key: WKASGTGXOGALBG-WFGJKAKNSA-N
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Description

1-(3-Carboxypropyl)-3,7-dimethyl Xanthine-d6 is a deuterated xanthine derivative. Xanthine derivatives are known for their wide range of biological activities, including their use as bronchodilators, diuretics, and stimulants. The deuterated form, this compound, is particularly interesting due to its enhanced stability and altered pharmacokinetic properties, which can be beneficial in various scientific and medical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Carboxypropyl)-3,7-dimethyl Xanthine-d6 typically involves the introduction of deuterium atoms into the xanthine structure. This can be achieved through several synthetic routes, including:

    Deuterium Exchange Reactions: Utilizing deuterated solvents and catalysts to replace hydrogen atoms with deuterium.

    Deuterated Reagents: Employing deuterated starting materials in the synthesis process.

Industrial Production Methods: Industrial production of this compound involves large-scale deuterium exchange reactions under controlled conditions to ensure high yield and purity. The process may include:

    Catalytic Deuteration: Using catalysts such as palladium on carbon (Pd/C) in deuterated solvents.

    Purification: Techniques like crystallization and chromatography to isolate the desired deuterated compound.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Carboxypropyl)-3,7-dimethyl Xanthine-d6 can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states using oxidizing agents like potassium permanganate.

    Reduction: Reduction of functional groups using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for nucleophilic substitution.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(3-Carboxypropyl)-3,7-dimethyl Xanthine-d6 has a wide range of scientific research applications, including:

    Chemistry: Used as a stable isotope-labeled compound in mass spectrometry for tracing metabolic pathways.

    Biology: Employed in studies of enzyme kinetics and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic effects in respiratory diseases and as a bronchodilator.

    Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of 1-(3-Carboxypropyl)-3,7-dimethyl Xanthine-d6 involves its interaction with molecular targets such as adenosine receptors and phosphodiesterase enzymes. By inhibiting these targets, the compound can exert bronchodilatory and anti-inflammatory effects. The deuterium atoms in the compound may also influence its metabolic stability and bioavailability.

Comparison with Similar Compounds

1-(3-Carboxypropyl)-3,7-dimethyl Xanthine-d6 can be compared with other xanthine derivatives such as:

    Theophylline: A non-deuterated xanthine derivative used as a bronchodilator.

    Caffeine: Another xanthine derivative known for its stimulant effects.

    Aminophylline: A compound similar to theophylline but with different solubility properties.

Uniqueness: The uniqueness of this compound lies in its deuterated form, which provides enhanced stability and altered pharmacokinetics compared to non-deuterated analogs. This makes it particularly valuable in scientific research and potential therapeutic applications.

Properties

IUPAC Name

4-[2,6-dioxo-3,7-bis(trideuteriomethyl)purin-1-yl]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O4/c1-13-6-12-9-8(13)10(18)15(11(19)14(9)2)5-3-4-7(16)17/h6H,3-5H2,1-2H3,(H,16,17)/i1D3,2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKASGTGXOGALBG-WFGJKAKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C(=O)N(C(=O)N2C)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1C=NC2=C1C(=O)N(C(=O)N2C([2H])([2H])[2H])CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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